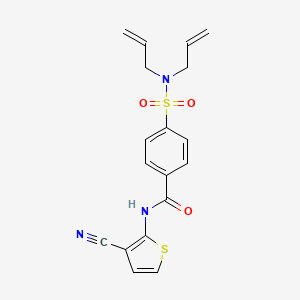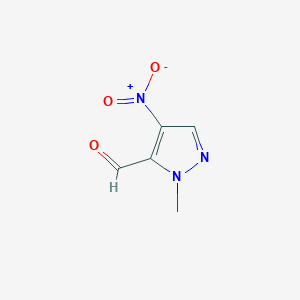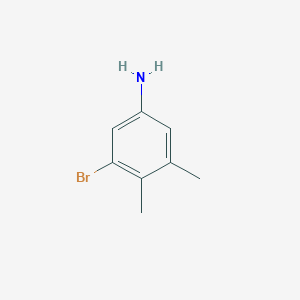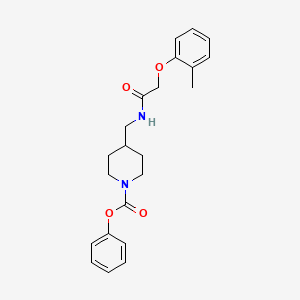![molecular formula C20H25NO3 B2839318 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 847178-24-9](/img/structure/B2839318.png)
4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of coumarin systems, which this compound belongs to, has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been reported, carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
One of the primary areas of research for compounds similar to "4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one" involves exploring efficient synthetic routes and chemical properties. For instance, the synthesis of methyl-substituted chromanol analogs, which share a structural resemblance, highlights methodologies for functionalizing the chromenone backbone, a process essential for developing compounds with potential pharmaceutical applications (Maruyama, Tobimatsu, & Naruta, 1979). Furthermore, innovative one-pot synthesis techniques have been developed to create 4H-chromenes, indicating a broader scope for generating structurally diverse derivatives with enhanced chemical and biological properties (Mohammadipour, Bamoniri, & Mirjalili, 2020).
Biological Activity and Potential Applications
The biological activity of chromen-2-one derivatives has been a significant focus, given their potential for therapeutic applications. Research into prenylated orcinol derivatives from Rhododendron dauricum, which share a similar chromene core, has revealed significant histamine release inhibitory effects, suggesting potential anti-allergic applications (Iwata, Wang, Yao, & Kitanaka, 2004). Additionally, the discovery of potent chromen-4-one inhibitors of DNA-dependent protein kinase (DNA-PK) highlights the potential for developing novel therapeutic agents targeting DNA repair mechanisms in cancer treatment (Hardcastle et al., 2005).
Advanced Materials and Sensing Applications
Compounds with a chromen-2-one structure have also been explored for their unique properties relevant to materials science and sensor development. The unusual fluorescence properties of certain derivatives, which exhibit significant fluorescence in protic environments, have implications for developing new fluorogenic sensors for biological and environmental monitoring (Uchiyama et al., 2006).
Eigenschaften
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-10-21(11-14(2)23-13)12-17-9-20(22)24-19-8-16-6-4-3-5-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBGHBXOUJYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2839241.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839243.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2839244.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2839247.png)



![1-Methyl-3-(3-methyl-butyl)-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2839253.png)
![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)

